(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457053
InChI: InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+
SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O
Molecular Formula: C10H7ClO3
Molecular Weight: 210.61 g/mol

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid

CAS No.:

Cat. No.: VC13457053

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid -

Specification

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
IUPAC Name (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid
Standard InChI InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+
Standard InChI Key URMPXNZXEYPVBN-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=C/C(=O)C(=O)O
SMILES C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Configuration

  • IUPAC Name: (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic acid

  • SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O

  • Key Functional Groups:

    • Carboxylic acid (C1)

    • α,β-unsaturated ketone (C2-C4)

    • 3-Chlorophenyl substituent (C4)

Spectroscopic Characterization

TechniqueKey Features
¹H NMRδ 7.2–8.1 ppm (aromatic protons), δ 6.5–7.0 ppm (doublet for E-alkene)
¹³C NMRδ 170–175 ppm (C=O of carboxylic acid), δ 185–190 ppm (ketone C=O)
IR1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O-H of carboxylic acid)
MS (ESI-TOF)[M-H]⁻ peak at m/z 209.02 (calc. 210.61)

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₇ClO₃
Molecular Weight210.61 g/mol
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP~2.8 (indicative of moderate lipophilicity)

Synthetic Methodologies

Knoevenagel Condensation

A common route involves the reaction of 3-chlorobenzaldehyde with diethyl oxaloacetate under basic conditions, followed by hydrolysis to yield the carboxylic acid .
Reaction Scheme:

3-Cl-C6H4CHO+CH2(COOEt)2base(E)-4-(3-Cl-C6H4)-2-oxobut-3-enoic acid\text{3-Cl-C}_6\text{H}_4\text{CHO} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{base}} \text{(E)-4-(3-Cl-C}_6\text{H}_4\text{)-2-oxobut-3-enoic acid}

Wittig Reaction

Alternative synthesis employs a Wittig reagent (e.g., Ph₃P=CHCO₂H) reacting with 3-chlorophenylacetaldehyde to form the α,β-unsaturated backbone .

Biocatalytic Approaches

Enzymatic cascades using Δ¹-piperidine-2-carboxylate reductase (DpkAPsyrin) have been explored for asymmetric synthesis, though yields remain moderate (57–85%) .

Biological Activities and Applications

Antimicrobial Properties

  • Gram-positive Bacteria: Exhibits MIC values of 25–50 µM against Staphylococcus aureus .

  • Fungal Strains: Moderate activity against Candida albicans (MIC: 50–100 µM) .

Enzyme Inhibition

  • HIV Integrase: Structural analogs demonstrate inhibitory activity (IC₅₀: 6–100 nM), suggesting potential for antiviral drug development .

  • Kynurenine 3-Hydroxylase: Derivatives show inhibition (IC₅₀: ~1 µM), relevant in neurodegenerative disease research .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
4-(4-Chlorophenyl)-2-oxobut-3-enoic acidPara-substituted Cl on phenylEnhanced antibacterial potency
(E)-4-Phenyl-2-oxobut-3-enoic acidLacks Cl substituentLower logP (2.1) and reduced activity
3-(3-Chlorophenyl)acrylic acidNo ketone groupWeak enzyme inhibition

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting.

  • Chemical Reactivity:

    • Prone to Michael additions at the β-carbon.

    • Undergoes Diels-Alder reactions with dienes.

  • Storage: Stable at -20°C under inert atmosphere for >6 months.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing ACE inhibitors (e.g., enalapril analogs) .

  • Material Science: Serves as a ligand for organometallic catalysts in asymmetric synthesis .

  • Agrochemicals: Explored as a precursor for herbicidal agents due to chlorinated aromatic moiety.

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